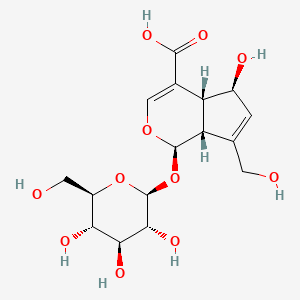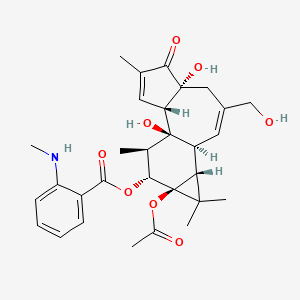
Scandoside
Vue d'ensemble
Description
Scandoside is an iridoid compound . It is also known as Deacetylasperulosidic acid .
Synthesis Analysis
Scandoside was isolated from Hedyotis diffusa and its anti-inflammatory effect was investigated in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages .Molecular Structure Analysis
Scandoside has the molecular formula C16H22O11 . Its average mass is 390.339 Da and its monoisotopic mass is 390.116211 Da .Chemical Reactions Analysis
Scandoside has been found to have significant anti-inflammatory effects. It decreases the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). It also inhibits the levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-6 mRNA expression in LPS-induced RAW 264.7 macrophages .Physical And Chemical Properties Analysis
Scandoside has a density of 1.7±0.1 g/cm3, a boiling point of 744.1±60.0 °C at 760 mmHg, and a flash point of 271.7±26.4 °C . It has 11 H bond acceptors, 7 H bond donors, and 5 freely rotating bonds .Applications De Recherche Scientifique
In Vivo Metabolic Pathway Analysis
A study used ultra-performance liquid chromatography combined with electrospray ionization tandem orbitrap mass spectrometry to investigate the metabolism pathways of scandoside methyl ester. After incubation in liver microsomes from different species, including humans, five metabolites were identified. The major pathways involved hydrolysis, oxidation, and reduction reactions, highlighting species-specific differences in metabolism Li et al., 2014.
Chemical Analysis Techniques
HPLC Analysis in Hedyotis Diffusa
An HPLC method was developed for the simultaneous determination of deacetylasperulosidic acid and scandoside in Hedyotis diffusa. This provided a robust, accurate, and reproducible approach for analyzing these compounds, emphasizing the importance of scandoside in quality control processes Shude, 2011.
Therapeutic Potential
Antioxidant and Anti-inflammatory Properties:
- Antioxidant Iridoid Glucosides: A study isolated new iridoid glucosides from Wendlandia formosana, including scandoside methyl esters. These compounds exhibited antioxidant activity against various radicals, indicating the potential therapeutic applications of scandoside Lakshmana Raju et al., 2004.
- Human Neutrophil Elastase Inhibition: Iridoid glycosides from Hedyotis diffusa were evaluated for their inhibitory effects on human neutrophil elastase, an enzyme involved in inflammatory processes. Scandoside derivatives showed potent activity, suggesting their role in anti-inflammatory treatments Xu et al., 2010.
- Anti-Inflammatory Effect via NF-κB and MAPK Pathways: Scandoside was found to significantly decrease the production of pro-inflammatory cytokines and mediators in LPS-induced RAW 264.7 macrophages. It inhibited pathways related to nuclear transcription factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK), highlighting its potential as an anti-inflammatory agent He et al., 2018.
Safety And Hazards
Propriétés
IUPAC Name |
(1S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c17-2-5-1-7(19)10-6(14(23)24)4-25-15(9(5)10)27-16-13(22)12(21)11(20)8(3-18)26-16/h1,4,7-13,15-22H,2-3H2,(H,23,24)/t7-,8-,9-,10+,11-,12+,13-,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXWFPTVHBWJOU-AWQYILTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2C(C1O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C([C@@H]2[C@H]([C@@H]1O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318493 | |
| Record name | Scandoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scandoside | |
CAS RN |
18842-99-4 | |
| Record name | Scandoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18842-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scandoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















